N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methoxyphenyl)propyl]piperidin-4-yl]acetamide
Description
N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methoxyphenyl)propyl]piperidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a hydroxy group, and a piperidine ring, making it a versatile molecule for chemical reactions and biological interactions.
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methoxyphenyl)propyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-25-18-7-3-2-5-15(18)6-4-12-22-13-10-16(11-14-22)19(23)20(24)21-17-8-9-17/h2-3,5,7,16-17,19,23H,4,6,8-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGONZSWNIVRXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCN2CCC(CC2)C(C(=O)NC3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methoxyphenyl)propyl]piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Final Assembly: The final step involves coupling the piperidine ring with the cyclopropyl and hydroxy groups, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methoxyphenyl)propyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like NaOH (sodium hydroxide) or KOH (potassium hydroxide).
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: NaOH, KOH
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Scientific Research Applications
N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methoxyphenyl)propyl]piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy as a drug candidate.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methoxyphenyl)propyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-hydroxy-2-[1-[3-(2-chlorophenyl)propyl]piperidin-4-yl]acetamide
- N-cyclopropyl-2-hydroxy-2-[1-[3-(2-fluorophenyl)propyl]piperidin-4-yl]acetamide
- N-cyclopropyl-2-hydroxy-2-[1-[3-(2-nitrophenyl)propyl]piperidin-4-yl]acetamide
Uniqueness
N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methoxyphenyl)propyl]piperidin-4-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
